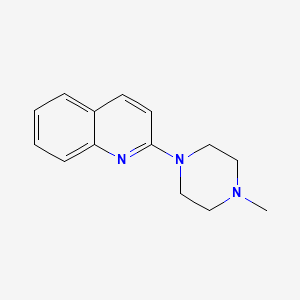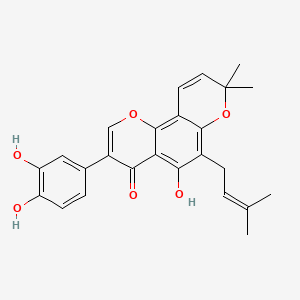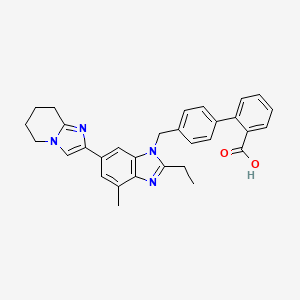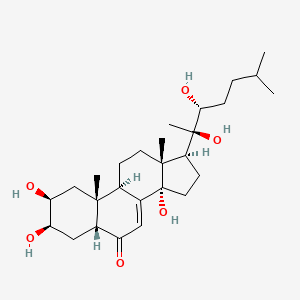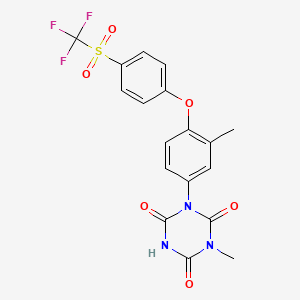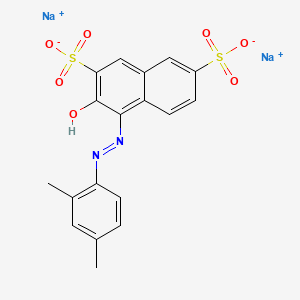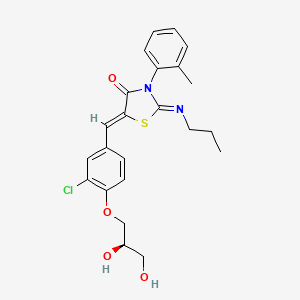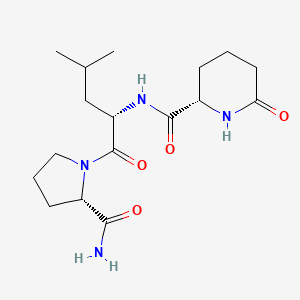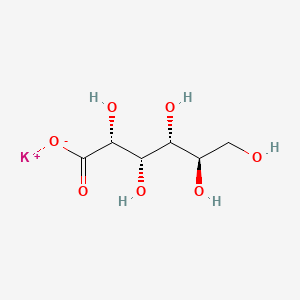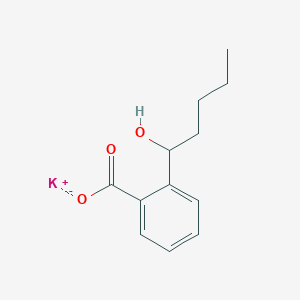
PD 161570
Übersicht
Beschreibung
PD 161570 ist ein potenter und ATP-kompetitiver Inhibitor des humanen Fibroblastenwachstumsfaktorrezeptors 1 (FGFR1). Er hemmt auch andere Tyrosinkinasen wie den Plättchen-abgeleiteten Wachstumsfaktorrezeptor (PDGFR), den epidermalen Wachstumsfaktorrezeptor (EGFR) und c-Src
Herstellungsmethoden
Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Herstellung der Pyrido[2,3-d]pyrimidin-Grundstruktur. Der Syntheseweg beinhaltet typischerweise folgende Schritte:
Bildung des Pyrido[2,3-d]pyrimidin-Kerns: Dies beinhaltet die Reaktion geeigneter Ausgangsmaterialien unter spezifischen Bedingungen, um die Kernstruktur zu bilden.
Substitutionsreaktionen: Verschiedene Substituenten werden durch Substitutionsreaktionen in die Kernstruktur eingeführt.
Endgültige Modifikationen: Das Endprodukt wird durch zusätzliche Modifikationen und Reinigungsschritte erhalten.
Wissenschaftliche Forschungsanwendungen
PD 161570 hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:
Studien zur Zellsignalgebung: Die Verbindung wird verwendet, um die Rolle von FGFR1 und anderen Rezeptoren in Zellsignalwegen zu untersuchen.
Arzneimittelentwicklung: This compound dient als Leitverbindung für die Entwicklung neuer Inhibitoren, die auf FGFR1 und andere Tyrosinkinasen abzielen.
Biomedizinische Forschung: Es wird verwendet, um verschiedene biologische Prozesse wie Angiogenese und Zellmigration zu untersuchen.
Wirkmechanismus
This compound übt seine Wirkung aus, indem es kompetitiv die ATP-Bindungsstelle von FGFR1 und anderen Tyrosinkinasen hemmt. Diese Hemmung verhindert die Phosphorylierung des Rezeptors und der nachgeschalteten Signalproteine, wodurch die Signalwege blockiert werden, die die Zellproliferation und das Überleben fördern . Die molekularen Ziele von this compound umfassen FGFR1, PDGFR, EGFR und c-Src .
Wirkmechanismus
Target of Action
PD 161570 is a potent and ATP-competitive inhibitor that primarily targets the human FGF-1 receptor . It also inhibits other tyrosine kinases such as PDGFR, EGFR, and c-Src . These targets play crucial roles in cell signaling, growth, and proliferation.
Mode of Action
this compound interacts with its targets by inhibiting their activity. It competes with ATP to bind to the FGF-1 receptor, thereby inhibiting the receptor’s tyrosine kinase activity . It also inhibits the autophosphorylation of PDGFR and the phosphorylation of the FGF-1 receptor .
Biochemical Pathways
The inhibition of these receptors affects several biochemical pathways. For instance, the inhibition of FGF-1 receptor disrupts the FGF signaling pathway, which is involved in cell growth, proliferation, and differentiation . This compound also inhibits the signaling pathways of bone morphogenetic proteins (BMPs) and TGF-β .
Result of Action
The inhibition of these receptors by this compound results in various molecular and cellular effects. It inhibits the growth of A121 cells in culture and can potently inhibit basic fibroblast growth factor (bFGF)-mediated angiogenesis . It also suppresses the constitutive phosphorylation of the FGF-1 receptor in human ovarian carcinoma cells .
Biochemische Analyse
Biochemical Properties
PD 161570 interacts with several enzymes and proteins. It inhibits the PDGFR, EGFR, and c-Src tyrosine kinases with IC50 values of 310 nM, 240 nM, and 44 nM, respectively . It also inhibits PDGF-stimulated autophosphorylation and FGF-1 receptor phosphorylation . These interactions play a crucial role in regulating many cellular processes.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It inhibits PDGF-stimulated vascular smooth muscle cell proliferation in a dose-dependent fashion . It also suppresses the constitutive phosphorylation of the FGF-1 receptor in both human ovarian carcinoma cells and Sf9 insect cells overexpressing the human FGF-1 receptor .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It competes with ATP to inhibit the FGF-1 receptor . It also inhibits the autophosphorylation of PDGF and FGF-1 receptor phosphorylation . These actions result in the inhibition of several tyrosine kinases, thereby affecting cellular function.
Vorbereitungsmethoden
The synthesis of PD 161570 involves multiple steps, starting with the preparation of the core pyrido[2,3-d]pyrimidine structure. The synthetic route typically includes the following steps:
Formation of the pyrido[2,3-d]pyrimidine core: This involves the reaction of appropriate starting materials under specific conditions to form the core structure.
Substitution reactions: Various substituents are introduced into the core structure through substitution reactions.
Final modifications: The final product is obtained through additional modifications and purification steps.
Analyse Chemischer Reaktionen
PD 161570 unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Oxidation und Reduktion: Diese Reaktionen können die funktionellen Gruppen auf der Verbindung modifizieren und ihre Aktivität möglicherweise verändern.
Substitutionsreaktionen: Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Halogene und andere Nukleophile.
Hydrolyse: Diese Reaktion kann die Verbindung in kleinere Fragmente zerlegen.
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zur Bildung hydroxylierter Derivate führen, während Substitutionsreaktionen verschiedene funktionelle Gruppen in das Molekül einführen können.
Vergleich Mit ähnlichen Verbindungen
PD 161570 ist einzigartig in seiner Fähigkeit, mehrere Tyrosinkinasen mit hoher Potenz zu hemmen. Ähnliche Verbindungen umfassen:
PD 166285: Ein weiterer FGFR-Inhibitor mit einer anderen chemischen Struktur.
PD 166866: Ein selektiver Inhibitor von FGFR1.
PD 173074: Ein Inhibitor von FGFR und vaskulärem endothelialen Wachstumsfaktorrezeptor (VEGFR).
Im Vergleich zu diesen Verbindungen hat this compound ein breiteres Wirkungsspektrum und hemmt mehrere Tyrosinkinasen mit hoher Potenz .
Eigenschaften
IUPAC Name |
1-tert-butyl-3-[6-(2,6-dichlorophenyl)-2-[4-(diethylamino)butylamino]pyrido[2,3-d]pyrimidin-7-yl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35Cl2N7O/c1-6-35(7-2)14-9-8-13-29-24-30-16-17-15-18(21-19(27)11-10-12-20(21)28)23(31-22(17)32-24)33-25(36)34-26(3,4)5/h10-12,15-16H,6-9,13-14H2,1-5H3,(H3,29,30,31,32,33,34,36) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKVMEJKNLUWFSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCCNC1=NC2=NC(=C(C=C2C=N1)C3=C(C=CC=C3Cl)Cl)NC(=O)NC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35Cl2N7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80416145 | |
| Record name | 1-Tert-butyl-3-[6-(2,6-dichlorophenyl)-2-[4-(diethylamino)butylamino]pyrido[2,3-d]pyrimidin-7-yl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80416145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
532.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
192705-80-9 | |
| Record name | N-[6-(2,6-Dichlorophenyl)-2-[[4-(diethylamino)butyl]amino]pyrido[2,3-d]pyrimidin-7-yl]-N′-(1,1-dimethylethyl)urea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=192705-80-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | PD 161570 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192705809 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Tert-butyl-3-[6-(2,6-dichlorophenyl)-2-[4-(diethylamino)butylamino]pyrido[2,3-d]pyrimidin-7-yl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80416145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 192705-80-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

